molecular formula C8H6ClFO3 B13259286 2-(5-Chloro-2-fluorophenoxy)acetic acid

2-(5-Chloro-2-fluorophenoxy)acetic acid

Cat. No.: B13259286
M. Wt: 204.58 g/mol
InChI Key: VHYBKNPXQVJWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-chloro-2-fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenoxy)acetic acid typically involves the reaction of 5-chloro-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, displacing the chloride ion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(5-Chloro-2-fluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-fluorophenoxy)acetic acid
  • 2-(4-Chloro-2-fluorophenoxy)acetic acid
  • 2-(5-Amino-2-chloro-4-fluorophenoxy)acetic acid

Uniqueness

2-(5-Chloro-2-fluorophenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenoxy)acetic acid

InChI

InChI=1S/C8H6ClFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

VHYBKNPXQVJWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.